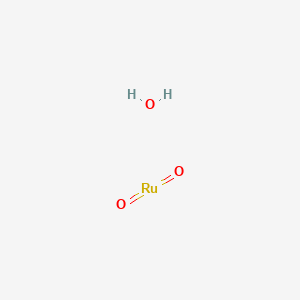

Ruthenium(IV) oxide hydrate

描述

属性

IUPAC Name |

dioxoruthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2O.Ru/h1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEKTVAHFDQHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Ru]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583444 | |

| Record name | Dioxoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32740-79-7 | |

| Record name | Dioxoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium(IV) oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ruthenium Iv Oxide Hydrate Nanostructures

Electrochemical Deposition Techniques

Electrochemical deposition offers a direct and versatile method for synthesizing ruthenium(IV) oxide hydrate (B1144303) nanostructures on conductive substrates. This technique allows for precise control over the film's thickness, morphology, and composition by manipulating electrochemical parameters.

Galvanostatic Deposition and Chronopotentiometry

Galvanostatic deposition, a method where a constant current is applied to the working electrode, is a form of chronopotentiometry. electrochemsci.orgplos.org This technique is utilized for the controlled growth of ruthenium oxide films. electrochemsci.org By maintaining a constant current density, the rate of the electrochemical reaction and subsequent deposition can be regulated. For instance, in one study, a deposition current of 0.6 mA/cm² was estimated as optimal for the formation of RuOₓ·yH₂O films onto indium tin oxide (ITO) substrates. electrochemsci.org The structural properties of the resulting films are often characterized by X-ray diffraction (XRD), which can reveal the crystalline or amorphous nature of the deposit. electrochemsci.org The morphology of the nanostructures is typically examined using scanning electron microscopy (SEM). electrochemsci.org

The choice of deposition parameters in galvanostatic methods significantly impacts the resulting material's properties. For example, in the fabrication of dimensionally stable anodes, the applied current density and the total number of deposition cycles are optimized to achieve uniform film thickness. ibs.re.kr

Cyclic Voltammetric Deposition

Cyclic voltammetry (CV) is another powerful electrochemical technique for the deposition of hydrous ruthenium oxide. researchgate.netresearchgate.net In this method, the potential of the working electrode is swept linearly between two set values, and the resulting current is measured. researchgate.net The growth of the ruthenium oxide film occurs through the anodic oxidation of ruthenium ions present in the electrolyte. researchgate.net The rate of deposition is influenced by the structures of the dissolved precursor and the initial pH of the deposition bath. researchgate.net

The CV deposition behavior can be further understood by using a rotating disk electrode (RDE), which helps to distinguish the current contributions from the reactions of ruthenium ions in the electrolyte versus those from the ruthenium oxides already adsorbed on the electrode surface. researchgate.net The resulting films are often amorphous, which can be confirmed by XRD analysis. researchgate.net This amorphous nature is often associated with a higher specific capacitance, a desirable property for supercapacitor applications. researchgate.net

Precursor Chemistry and Electrolyte Optimization in Electrodeposition

The choice of precursor and the composition of the electrolyte are critical factors in the electrochemical deposition of ruthenium(IV) oxide hydrate. Ruthenium chloride (RuCl₃) is a commonly used precursor. researchgate.netresearchgate.net The transformation of the chloride precursor in the deposition bath significantly affects the structure of the dissolved species and, consequently, the properties of the deposited hydrous oxide. researchgate.net

The electrolyte's pH plays a crucial role in the deposition process. For instance, anodic deposition of ruthenium oxides is most effective in a potential range of approximately 0.9–1.1V versus a saturated calomel (B162337) electrode (SCE), depending on the electrolyte's pH. researchgate.net The optimal pH for maximum deposition efficiency has been reported to be around 2. researchgate.net

Additives can also be introduced to the electrolyte to modify the deposition process and the resulting film properties. For example, the addition of acetate (B1210297) ions as a complexing agent has been shown to be beneficial for the anodic deposition of hydrous ruthenium oxide. researchgate.net Furthermore, co-deposition with other metal oxides, such as iridium oxide (IrO₂), can be achieved by using a precursor solution containing both ruthenium and iridium salts to enhance stability and catalytic activity. ibs.re.kr

Sol-Gel Synthesis Pathways

The sol-gel method is a versatile wet-chemical technique used for the synthesis of various materials, including this compound nanostructures. researchgate.netmdpi.commdpi.com This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com The sol-gel process offers excellent control over the final product's purity, homogeneity, particle size, and morphology. researchgate.net

Control of Hydrolysis and Condensation Parameters

The sol-gel process is fundamentally based on hydrolysis and condensation reactions of molecular precursors. yildiz.edu.trdergipark.org.tr The rates of these reactions are critical and can be controlled by several parameters, including:

pH: The pH of the solution significantly influences the rates of hydrolysis and condensation. Acidic conditions generally slow down hydrolysis, while basic conditions accelerate it. researchgate.net

Temperature: Temperature affects the reaction kinetics, with higher temperatures generally increasing the reaction rates.

Water-to-Precursor Ratio: The amount of water present affects the extent of hydrolysis.

Solvent: The nature of the solvent can influence the solubility of precursors and the reaction pathways. mdpi.com

Precise control over these parameters is essential as they dictate the structure and properties of the resulting gel network. mdpi.com However, maintaining consistent control can be challenging, especially when multiple metal precursors are involved. mdpi.com

Role of Precursors and Templating Agents

The selection of precursors is a key aspect of sol-gel synthesis. Common precursors for ruthenium oxide synthesis include ruthenium alkoxides, such as Ru(OEt)₃, and ruthenium salts like RuCl₃. researchgate.net The precursor's reactivity towards water is a crucial factor to consider. yildiz.edu.tr

Templating agents are often employed in sol-gel synthesis to direct the formation of specific nanostructures. acs.org These agents can be organic molecules, polymers, or even porous membranes that serve as a scaffold around which the sol-gel network forms. After the gel is formed, the template is typically removed, often by calcination, leaving behind a nanostructured material with a morphology dictated by the template. For example, a template-assisted sol-gel method has been used to produce crystalline RuO₂ nanowires. acs.org

The use of supercritical CO₂ (scCO₂) in conjunction with sol-gel methods has also been explored to create nanostructured materials with controlled physical properties by adjusting the processing temperature and pressure. mdpi.com

Table of Research Findings on Synthetic Methodologies

| Synthetic Method | Precursor(s) | Key Parameters & Findings | Resulting Nanostructure | Reference |

| Galvanostatic Deposition | Ruthenium nytril complexed by ammonia | Deposition current: 0.6 mA/cm² | Nanograins of tetragonal crystal structure | electrochemsci.org |

| Cyclic Voltammetric Deposition | RuCl₃ | Initial pH of the deposition bath is a dominant factor. | Amorphous hydrous oxide | researchgate.net |

| Anodic Deposition | RuCl₃ | Optimal deposition potential: 1.0 V vs. SCE at pH 2. | Poorly crystalline films | researchgate.net |

| Sol-Gel Synthesis | Ru(OEt)₃, RuCl₃ | Control of hydrolysis and condensation rates is crucial. | Nanocrystalline films, nanoaggregates | researchgate.net |

| Template-Directed Sol-Gel | Not specified | Use of a template to direct nanowire formation. | Crystalline nanowires (diameter ~128 nm) | acs.org |

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods are prominent techniques for synthesizing this compound (RuO₂·xH₂O) nanostructures. These methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel known as an autoclave. bohrium.commdpi.com These techniques offer excellent control over the size, morphology, and crystallinity of the resulting nanoparticles. researchgate.net

Subcritical and Supercritical Water Synthesis

The synthesis of RuO₂·nH₂O nanoparticles can be effectively carried out in both subcritical and supercritical water, offering rapid reaction times. researchgate.netresearchgate.net The distinct properties of water under these conditions significantly influence the characteristics of the final product.

In subcritical water (typically below 374 °C and 221 bar), water exists as a liquid with a high dielectric constant, facilitating the dissolution of ionic precursors like ruthenium chloride (RuCl₃). mdpi.com This environment promotes the formation of ultrafine, spherical, and poorly crystalline RuO₂·nH₂O nanoparticles. For instance, synthesis in subcritical water at 250°C and 300 bar can yield nanoparticles with an average size of 4.2 nm and a hydration level of n=0.6. researchgate.netresearchgate.net

Conversely, supercritical water (above 374 °C and 221 bar) behaves like a dense gas with a low dielectric constant and high diffusivity. mdpi.com These conditions favor the growth of larger, more crystalline, and often rod-shaped RuO₂·nH₂O particles with lower water content (n=0.3–0.5). researchgate.netresearchgate.net The reaction in supercritical water is typically conducted at temperatures around 400°C. researchgate.net

Influence of Reaction Conditions on Product Morphology

The morphology and properties of this compound nanostructures synthesized via hydrothermal and solvothermal routes are highly dependent on various reaction parameters.

Temperature and Pressure: As established, temperature is a critical factor. Lower temperatures in the subcritical region favor the formation of smaller, more hydrated, and amorphous nanoparticles, while higher temperatures in the supercritical region lead to larger, less hydrated, and more crystalline structures. researchgate.netresearchgate.net For example, hydrous crystalline RuO₂ nanoparticles with a uniform size of approximately 2.6 nm have been successfully prepared via hydrothermal synthesis at 180°C for 24 hours. researchgate.netresearchgate.net

Precursor Concentration: The concentration of the ruthenium precursor, such as RuCl₃·xH₂O, can affect the size and dispersion of the resulting nanoparticles. sci-hub.se Higher concentrations can sometimes lead to agglomeration of the nanoparticles. bohrium.comsci-hub.se

pH and Additives: The pH of the reaction medium and the presence of additives or surfactants can significantly influence the final product. For example, the addition of NaOH under supercritical water conditions has been shown to decrease the particle size. researchgate.netresearchgate.net The use of surfactants like cetyltrimethylammonium bromide (CTAB) in a template-based hydrothermal approach can lead to the formation of mesoporous RuO₂. acs.org

Reaction Time: The duration of the hydrothermal or solvothermal process can impact the crystallinity and growth of the nanostructures. Longer reaction times generally lead to increased crystallinity. rsc.org

Table 1: Influence of Hydrothermal/Solvothermal Conditions on RuO₂·xH₂O Nanostructure Properties

| Parameter | Condition | Resulting Particle Size | Resulting Crystallinity | Resulting Morphology | Water Content (n) |

|---|---|---|---|---|---|

| Temperature | Subcritical (e.g., 250°C) | Smaller (e.g., 4.2 nm) researchgate.netresearchgate.net | Lower/Amorphous researchgate.netresearchgate.net | Spherical researchgate.netresearchgate.net | Higher (e.g., 0.6) researchgate.netresearchgate.net |

| Supercritical (e.g., 400°C) | Larger researchgate.netresearchgate.net | Higher researchgate.netresearchgate.net | Rod-shaped researchgate.netresearchgate.net | Lower (e.g., 0.3-0.5) researchgate.netresearchgate.net | |

| Precursor Conc. | Low | Better dispersion sci-hub.se | - | - | - |

| High | Agglomeration bohrium.comsci-hub.se | - | - | - | |

| Additives | NaOH (in supercritical water) | Decreased size researchgate.netresearchgate.net | - | - | - |

Chemical Reduction and Precipitation Methods

Chemical reduction and precipitation are widely employed, straightforward methods for synthesizing this compound, often starting from a ruthenium precursor salt. scientificarchives.comijnnonline.net These techniques can be performed in both aqueous and non-aqueous environments.

Aqueous and Non-Aqueous Precursor Solutions (e.g., RuCl₃·xH₂O)

The most common precursor for synthesizing RuO₂·xH₂O is ruthenium(III) chloride hydrate (RuCl₃·xH₂O). sci-hub.sewikipedia.orgacs.org

In aqueous solutions , RuCl₃·xH₂O is dissolved in water, and a precipitating agent, typically a base like sodium hydroxide (B78521) (NaOH), is added to increase the pH. ijnnonline.net This leads to the hydrolysis and precipitation of hydrous ruthenium oxide. The resulting precipitate is then washed to remove impurities. ijnnonline.net This method is often referred to as a sol-gel or precipitation process. sc.edu

Non-aqueous solutions can also be utilized. For instance, RuCl₃·xH₂O can be dissolved in a solvent like isopropanol. sci-hub.se The synthesis can also be carried out in a mixture of solvents, such as tetralin and oleylamine, followed by reduction with an agent like tetrabutylammonium (B224687) borohydride (B1222165) (TBABH). acs.org

A simple solid-state route has also been developed, which involves directly mixing RuCl₃·xH₂O with an alkali in a mortar at room temperature to form RuO₂·xH₂O. researchgate.net

Annealing Effects on Hydration Level and Crystallinity

Annealing, or heat treatment, is a critical post-synthesis step that significantly influences the properties of this compound. researchgate.netrsc.org The annealing temperature dictates the degree of hydration and the crystallinity of the final material. sc.eduresearchgate.net

Hydration Level: As the annealing temperature increases, the water content (x in RuO₂·xH₂O) decreases due to dehydration. researchgate.netrsc.org This process involves the removal of both physisorbed and structural water.

Crystallinity: Low-temperature annealing (e.g., below 200°C) typically results in amorphous or poorly crystalline hydrous RuO₂. scientificarchives.comresearchgate.netwikidoc.org As the temperature is increased, the material undergoes crystallization, forming the rutile tetragonal structure of RuO₂. researchgate.netfrontiersin.orgacs.org Well-defined diffraction peaks corresponding to crystalline RuO₂ are generally observed at annealing temperatures of 400°C or higher. acs.org However, some studies show the onset of crystallization at temperatures as low as ~200°C. researchgate.net

The trade-off between hydration and crystallinity is crucial for applications like supercapacitors, where a balance of proton and electron conductivity is required. Amorphous, hydrous RuO₂ often exhibits higher specific capacitance due to better protonic conductivity, while crystalline, anhydrous RuO₂ has better electronic conductivity. researchgate.net Annealing at an optimal temperature, around 200°C, can create a nanostructure with balanced electron and proton percolation paths, leading to enhanced capacitive performance. researchgate.net

Table 2: Effect of Annealing Temperature on RuO₂·xH₂O Properties

| Annealing Temperature | Hydration Level | Crystallinity |

|---|---|---|

| < 200 °C | High researchgate.netwikidoc.org | Amorphous/Poorly Crystalline scientificarchives.comresearchgate.net |

| ≥ 200 °C | Decreasing researchgate.netrsc.org | Increasing researchgate.net |

| ≥ 400 °C | Low/Anhydrous acs.org | Highly Crystalline (Rutile) acs.org |

Green Chemistry Routes for Synthesis

In recent years, there has been a growing interest in developing environmentally friendly or "green" synthesis methods for RuO₂ nanoparticles, adhering to the principles of green chemistry. frontiersin.orgresearchgate.net These methods aim to use non-toxic reagents, reduce waste, and employ milder reaction conditions.

One promising green chemistry approach is the use of plant extracts as reducing and capping agents. For example, Aspalathus linearis (rooibos tea) natural extract has been successfully used to synthesize RuO₂ nanoparticles. researchgate.net In this process, the phytochemicals present in the plant extract act as the reducing agents for the ruthenium precursor and also stabilize the newly formed nanoparticles, preventing agglomeration. researchgate.netnih.gov Similarly, Gunnera perpensa leaf extracts have also been utilized for the green synthesis of ruthenium oxide nanoparticles. nih.gov

Another green method involves an ion-exchange process. This technique has been proposed for preparing hydrous RuO₂ nanocrystals and is considered to align with most of the twelve principles of green chemistry. frontiersin.org

A facile and environmentally friendly approach combines the in-situ sol-gel deposition of RuO₂ nanoparticles on graphene oxide (GO) followed by the reduction of GO in a strong alkaline medium at a low temperature. rsc.org This method avoids harsh reducing agents and high temperatures, resulting in ultrafine, hydrated amorphous RuO₂ particles. rsc.org

Ion Exchange Methods

Ion exchange represents a versatile and environmentally friendly approach for the synthesis of hydrous ruthenium oxide nanoparticles. frontiersin.org This method typically involves the use of an anion exchanger to facilitate the formation of RuO₂·xH₂O.

In a typical procedure, an aqueous solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), is passed through a column packed with an anion exchange resin in its hydroxide form. frontiersin.org The chloride ions from the precursor are exchanged for hydroxide ions on the resin, leading to the formation of hydrous ruthenium oxide. The resulting material can then be collected and dried. For instance, an aqueous solution of 0.010 mol L⁻¹ RuCl₃ can be passed through a column of anion exchanger at a flow rate of 1 ml/min. frontiersin.org The collected product is then dried at 80°C to obtain hydrous ruthenium oxide nanoparticles (H-RuO₂). frontiersin.org

This method offers a green synthesis route that aligns with many principles of green chemistry. frontiersin.org It allows for the formation of highly pure rutile phase RuO₂ electrocatalysts. frontiersin.org The ion-exchange process can also be adapted to create composite materials. For example, a layered Na₂Ti₃O₇-supported Ru catalyst (RuₓTiᵧO₂) can be prepared by the ion exchange of Na₂Ti₃O₇ with RuCl₃·xH₂O. nih.gov This process involves dissolving NaHCO₃ and RuCl₃·xH₂O in deionized water before adding Na₂Ti₃O₇ and subjecting the solution to hydrothermal treatment. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and efficient method for producing this compound nanostructures. This technique utilizes microwave irradiation to accelerate the chemical reactions, leading to shorter synthesis times and often yielding materials with unique properties.

One application of microwave-assisted synthesis involves the treatment of hydrous ruthenium oxide (H-RuO₂) with an ammonium (B1175870) hydroxide solution under microwave irradiation. frontiersin.org This post-synthesis treatment, followed by calcination, has been shown to produce highly electrocatalytically active crystalline RuO₂ nanoparticles. frontiersin.org The microwave irradiation step can influence the physicochemical properties of the final material, including its crystallinity, crystallite size, and the level of hydrous rutile content. frontiersin.org

Another approach involves the direct synthesis of RuO₂ nanoparticles using microwave irradiation. For instance, RuO₂ nanoparticles have been synthesized using Li₂CO₃ as a stabilizing agent under microwave irradiation at 60°C. bio-integration.org This "instant method" has been explored for energy storage applications. ijnnonline.net The use of microwave heating can significantly reduce the reaction time and improve the energy efficiency of the synthesis process.

Thermal Decomposition of Ruthenium Precursors

Thermal decomposition is a widely used method for preparing ruthenium(IV) oxide from various ruthenium-containing starting materials. This process involves heating a precursor compound to a specific temperature, causing it to decompose and form the desired oxide.

Decomposition of Ruthenium(III) Chloride Hydrate

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a common and commercially available precursor for the synthesis of ruthenium(IV) oxide. samaterials.combibliotekanauki.pl The thermal decomposition of RuCl₃·xH₂O in air typically requires annealing at temperatures above 300°C to form crystalline ruthenium dioxide. google.com The properties of the resulting RuO₂ can be influenced by the annealing temperature. researchgate.net For example, lower annealing temperatures can result in an amorphous phase of RuO₂·xH₂O, which has been shown to exhibit high specific capacitance. researchgate.net As the annealing temperature increases, the material tends to become more crystalline, which can lead to a decrease in specific capacitance. researchgate.net

The process can be as straightforward as heating the RuCl₃·xH₂O powder in an air atmosphere. The heating rate and final temperature are critical parameters that control the characteristics of the final product. For instance, calcination of hydrous RuO₂ derived from an ion-exchange method at 350°C with a heating rate of 5°C/min under air results in crystalline RuO₂ nanoparticles. frontiersin.org

Formation of Nanostructures from Metal-Organic Complexes

The thermal decomposition of metal-organic complexes containing ruthenium offers a pathway to produce nanostructured ruthenium(IV) oxide with controlled morphology. In this approach, a ruthenium ion is first complexed with an organic ligand, and the resulting metal-organic complex is then subjected to thermal treatment.

For example, a complex formed between Ru(III) ions and the drug gatifloxacin, [Ru(L)₂(Cl)₂]Cl, can be thermally decomposed at 600°C for 3 hours to yield nanostructured RuO₂. bibliotekanauki.pl The resulting oxide material was found to possess uniform and organized microstructures with numerous internal cavities. bibliotekanauki.pl The decomposition process of such complexes can occur in multiple stages, with the organic ligands and other components being removed at different temperature ranges, ultimately leaving behind the metal oxide. bibliotekanauki.pl

Another strategy involves the use of double hydrophilic block copolymers as templates. Hydrous ruthenium oxide nanoparticles templated by a PEO-b-PAA block copolymer shell can be synthesized and subsequently annealed. core.ac.uk Annealing this composite material in air at 400°C for 2 hours leads to the formation of RuO₂ nanocrystals embedded within a carbon matrix. core.ac.uk The crystallite size of the RuO₂ can be controlled by the annealing temperature. core.ac.uk

Advanced Characterization of Ruthenium Iv Oxide Hydrate Materials

Structural Analysis Techniques

The arrangement of atoms, from long-range crystalline order to the local coordination environment, is pivotal in determining the material's properties.

X-ray Diffraction (XRD) is a fundamental technique for assessing the degree of crystallinity and identifying the phases present in Ruthenium(IV) oxide hydrate (B1144303). The XRD patterns of RuO₂·xH₂O are highly sensitive to its hydration level and thermal history. researchgate.netmdpi.com

Materials with a high degree of hydration or those prepared at low temperatures typically exhibit broad, featureless XRD patterns, characteristic of an amorphous or nanocrystalline nature. researchgate.netsc.edu As the material is annealed, a phase transition from this amorphous state to a crystalline rutile structure occurs. researchgate.net This transition is clearly observable in XRD patterns, where broad humps evolve into sharp diffraction peaks corresponding to the tetragonal rutile phase of RuO₂. researchgate.netscientificarchives.com For instance, studies have shown that for annealing temperatures below 160°C, the material remains largely amorphous, with crystallinity emerging at higher temperatures. researchgate.net The increase in peak intensity and decrease in peak width with higher annealing temperatures indicate improved crystallinity and growth of crystallite size. mdpi.com

The water content directly influences the crystal structure, with XRD patterns of hydrous and anhydrous RuO₂ showing distinct differences in peak width and intensity. mdpi.com In some cases, under specific electrochemical conditions, XRD has been used to identify the transformation of the initial rutile RuO₂ phase into other phases, such as ruthenium oxyhydroxide (RuO(OH)₂) or even metallic ruthenium. diva-portal.org

Interactive Data Table: Effect of Annealing Temperature on the Crystallinity of Ruthenium(IV) Oxide Hydrate

| Annealing Temperature (°C) | Crystallinity | Key XRD Features | Source |

| < 150 | Amorphous/Nanocrystalline | Broad, diffuse scattering humps; no sharp peaks. sc.eduresearchgate.net | sc.eduresearchgate.net |

| 150 - 200 | Transition Phase | Emergence of broad peaks corresponding to rutile RuO₂. researchgate.net | researchgate.net |

| > 200 | Crystalline | Sharp, well-defined diffraction peaks of the rutile structure. researchgate.netsc.edu | researchgate.netsc.edu |

Selected Area Electron Diffraction (SAED), typically performed within a Transmission Electron Microscope (TEM), provides crystallographic information from localized regions of the material. For RuO₂·xH₂O, SAED is crucial for confirming the amorphous or crystalline nature of nanoparticles or thin films. researchgate.net

SAED patterns of as-prepared or low-temperature annealed hydrous ruthenium oxide show diffuse rings, which are indicative of an amorphous structure. researchgate.netresearchgate.net Upon annealing at sufficiently high temperatures (e.g., above 116 °C in one study), these diffuse rings transform into distinct spots or sharp, continuous rings. researchgate.net These spot patterns can be indexed to the rutile crystal structure of RuO₂, confirming a phase transition to a crystalline state. researchgate.netd-nb.info This complements XRD data by providing structural information on a much smaller length scale, confirming, for example, that individual nanoparticles have become crystalline.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local atomic structure, including oxidation states and coordination environments. It is divided into X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). This technique is particularly valuable for amorphous materials like RuO₂·xH₂O, where long-range order is absent. researchgate.net

XANES analysis of the Ru K-edge or L-edge can provide information on the oxidation state of ruthenium. researchgate.netnih.govresearchgate.net Studies have shown that the edge position of the XANES spectra can be used to distinguish between different ruthenium oxidation states, such as Ru(III) and Ru(IV). researchgate.net However, distinguishing between these two states in hydrous oxides can sometimes be challenging with XANES alone. researchgate.net

EXAFS provides detailed information about the local coordination, such as bond distances and coordination numbers of neighboring atoms. researchgate.netnih.gov EXAFS studies have revealed significant differences in the short-range structure of hydrous versus anhydrous RuO₂. Anhydrous RuO₂ has a well-defined rutile structure with chains of RuO₆ octahedra. researchgate.net In contrast, highly hydrated RuO₂·xH₂O consists of disordered RuO₆ octahedra chains with no significant linking between them. researchgate.net Partially hydrated forms possess a structure that is more rutile-like at the immediate RuO₆ core but becomes progressively disordered further away. researchgate.net In-situ EXAFS has also been employed to track dynamic changes in the Ru-O bond lengths and coordination numbers during electrochemical processes like the oxygen evolution reaction. rsc.org

Interactive Data Table: Representative EXAFS Fitting Results for Ruthenium Oxides

| Sample | Shell | Coordination Number (N) | Bond Distance (R, Å) | Source |

| Anhydrous RuO₂ | Ru-O | 6 | 1.98 | researchgate.net |

| Ru-Ru | 2 | 2.59 | researchgate.net | |

| Ru-Ru | 8 | 3.10 | researchgate.net | |

| RuO₂·0.29H₂O | Ru-O | ~6 | 1.97 | researchgate.net |

| Ru-Ru | ~1.3 | 2.58 | researchgate.net | |

| Ru-Ru | ~4.7 | 3.16 | researchgate.net | |

| RuO₂·2.32H₂O | Ru-O | ~6 | 1.97 | researchgate.net |

| Ru-Ru | - | - | researchgate.net |

Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, are sensitive to the chemical bonds and local symmetry of a material. For this compound, these methods can distinguish between crystalline and amorphous phases and identify the presence of water and hydroxyl groups.

Crystalline, rutile-phase RuO₂ exhibits characteristic first-order Raman-active vibrational modes: E_g, A_1g, and B_2g. researchgate.netresearchgate.net These peaks are typically observed around 523 cm⁻¹, 646 cm⁻¹, and 710 cm⁻¹, respectively. researchgate.net The E_g mode is associated with the out-of-plane vibration of oxygen atoms, while the A_1g and B_2g modes are related to vibrations of oxygen atoms with respect to the ruthenium atom. researchgate.net

In contrast, the Raman spectra of hydrous or amorphous RuO₂ are characterized by broad bands, reflecting the disordered nature of the material. researchgate.net A notable feature in the spectra of hydrated samples is a broad peak observed around 473-477 cm⁻¹, which has been specifically assigned to hydrated RuO₂. researchgate.netuzh.ch The presence and intensity of this band, along with the broadening of the main rutile peaks, can be used to qualitatively assess the degree of hydration and disorder. uzh.ch IR spectroscopy complements Raman by probing IR-active vibrational modes, confirming the presence of Ru-O bonds and O-H stretching and bending vibrations from water molecules and hydroxyl groups. uzh.ch

Interactive Data Table: Key Vibrational Modes in Ruthenium(IV) Oxide Materials

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Material Form | Source |

| E_g | ~514 - 528 | Out-of-plane O vibration | Crystalline RuO₂ | researchgate.netresearchgate.net |

| A_1g | ~628 - 646 | O-Ru-O vibration | Crystalline RuO₂ | researchgate.netresearchgate.net |

| B_2g | ~693 - 710 | O-Ru-O vibration | Crystalline RuO₂ | researchgate.netresearchgate.net |

| Hydrated Mode | ~400 - 477 | Hydrated RuO₂ | Hydrous RuO₂ | researchgate.netresearchgate.netuzh.ch |

| Ru-O Stretch | ~1124 | Ru-O bonds | RuO₂ | researchgate.net |

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Coordination Environment

Morphological and Microstructural Characterization

The physical shape, size, and assembly of particles significantly influence the surface area and accessibility of the material, which are critical for applications like catalysis and energy storage.

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology and microstructure of this compound powders and films. SEM images reveal information about particle size, shape, and the degree of agglomeration. mdpi.comresearchgate.net

Studies on RuO₂·xH₂O powders often show a granular morphology, with particles that appear as agglomerates or clusters. mdpi.comresearchgate.net The size of these primary particles can be in the nanometer range, for example, between 37 to 63 nm. researchgate.net The surface can appear irregular and porous, a characteristic feature of the hydrous form. mdpi.com In contrast, anhydrous RuO₂, formed by high-temperature annealing, may exhibit a more packed and less porous structure. mdpi.com When deposited as a thin film, SEM can be used to assess the uniformity and distribution of the material on a substrate. For instance, SEM analysis has shown that RuO₂ powder can be well-distributed on a Mylar film using an evaporation technique.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and distribution of this compound nanoparticles. TEM analysis reveals that these nanoparticles often exhibit a spherical or granular shape with sizes that can be controlled by synthesis conditions. ijalsr.orgyonsei.ac.kr For instance, RuO₂·xH₂O nanoparticles synthesized using a double hydrophilic block copolymer as a template showed a spherical shape with an average diameter of 1.9 ± 0.63 nm. yonsei.ac.kr In another study, biofabrication using leaf extracts resulted in nanoparticles with irregular surfaces and a size range of 37 to 63 nm. ijalsr.org

High-resolution TEM (HRTEM) can further provide insights into the crystalline nature of the nanoparticles. For example, HRTEM has been used to visualize the crystalline lattice fringes of RuO₂·xH₂O nanoparticles, confirming their crystallinity even at the nanoscale. yonsei.ac.kr The degree of crystallinity and particle size can be tuned by post-synthesis annealing treatments, which can also be monitored by TEM. yonsei.ac.kr It has been observed that the particle size of RuO₂ nanoparticles tends to increase with higher annealing temperatures. yonsei.ac.kr

Table 1: TEM Analysis of this compound Nanoparticles

| Synthesis/Treatment | Average Particle Size | Morphology | Source |

|---|---|---|---|

| Double hydrophilic block copolymer template | 1.9 ± 0.63 nm | Spherical | yonsei.ac.kr |

| Biofabrication with Causonis trifolia leaf extract | 37 - 63 nm | Irregular, granular | ijalsr.org |

| Oleylamine-mediated synthesis, annealed at 500 °C | 6 (±2) nm | Uniform, crystalline | acs.org |

| Ultrasound reduction | 10 - 20 nm | Not specified | rsc.org |

Pore Structure Analysis (e.g., Specific Surface Area, Pore Volume Distribution)

The pore structure of this compound is a critical factor influencing its performance in applications such as supercapacitors and catalysts. Techniques like nitrogen adsorption/desorption isotherm analysis are used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution.

Hydrous ruthenium oxide materials often exhibit a mesoporous nature. sci-hub.se For example, RuO₂ nanoparticles synthesized via a hydrothermal method showed a BET surface area of approximately 26.74 m²/g and a total pore volume of 0.0788 cm³/g, with a broad pore size distribution below 30 nm, indicating a wealth of micropores. sci-hub.se The nitrogen adsorption/desorption isotherms for these materials typically show a type-IV curve with an H1 hysteresis loop, which is characteristic of mesoporous materials. sci-hub.seresearchgate.net

The specific surface area and pore volume can be significantly influenced by the synthesis method and subsequent treatments. For instance, RuO₂ aerogels synthesized via a sol-gel route exhibited a high BET surface area of 234 ± 7 m² g⁻¹, which drastically decreased upon thermal treatment. mdpi.com In contrast, mesoporous RuO₂ synthesized using a soft template (CTAB) showed a BET specific surface area of 68.3 m²/g and an average pore size of 127 Å. acs.org

Table 2: Pore Structure Properties of this compound Materials

| Material | BET Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (Å) | Source |

|---|---|---|---|---|

| RuO₂ NPs (hydrothermal) | 26.74 | 0.0788 | <300 (distribution) | sci-hub.se |

| RuO₂·1.10H₂O | 100 | Not specified | <20 (microporosity) | researchgate.net |

| As-prepared Ru oxide aerogel | 234 ± 7 | Not specified | Mesopores (~500) & Macropores | mdpi.com |

| Mesoporous RuO₂ (CTAB template) | 68.3 | 0.22 | 127 | acs.org |

Compositional and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for investigating the elemental composition and, crucially, the oxidation states of ruthenium in RuO₂·xH₂O. The Ru 3d core level spectrum is complex due to the overlap with the C 1s signal. researchgate.net Therefore, the Ru 3p core-line spectrum is often analyzed instead. rsc.org

The XPS spectra of hydrous ruthenium oxide typically show the presence of multiple ruthenium oxidation states. The Ru 3p₃/₂ and 3p₁/₂ signals can be deconvoluted into peaks corresponding to Ru⁴⁺ and Ru³⁺. rsc.org For example, in one study, the peaks at 462.7 and 484.8 eV were attributed to Ru⁴⁺, while those at 465.2 and 487.3 eV were related to Ru³⁺. rsc.org The presence of a significant amount of trivalent hydrated species (Ru-O-H) is a characteristic feature of hydrous RuO₂. rsc.org

The O 1s spectrum provides valuable information about the surface chemistry, allowing for the differentiation between lattice oxygen (Ru-O-Ru), hydroxyl groups (Ru-OH), and bound water (H₂O). rsc.orgtandfonline.com Typically, the O 1s spectrum of hydrous RuO₂ can be deconvoluted into three distinct components: a peak around 529.5-529.8 eV corresponding to lattice oxygen, a peak at approximately 530.8-531.2 eV linked to hydroxyl groups, and a peak around 532.3-533 eV associated with confined water molecules. rsc.orgtandfonline.comdiva-portal.org The relative intensities of these peaks can change with the degree of hydration and surface hydroxylation. tandfonline.comtandfonline.com

Table 3: Representative XPS Binding Energies for this compound

| Core Level | Species | Binding Energy (eV) | Source |

|---|---|---|---|

| Ru 3d₅/₂ | RuO₂ | ~280.8 - 281.8 | tandfonline.comresearchgate.net |

| Ru 3d₅/₂ | Higher oxidation state (e.g., Ru oxyhydroxide) | ~282.2 - 282.6 | researchgate.netresearchgate.net |

| Ru 3p₃/₂ | Ru⁴⁺ | ~462.7 | rsc.org |

| Ru 3p₃/₂ | Ru³⁺ | ~465.2 | rsc.org |

| O 1s | Lattice Oxygen (O²⁻) | ~529.5 - 529.8 | rsc.orgtandfonline.com |

| O 1s | Hydroxyl Groups (OH⁻) | ~530.8 - 531.2 | rsc.orgtandfonline.com |

Elemental Analysis Techniques (e.g., Energy-Dispersive X-ray Spectroscopy (EDX))

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with scanning electron microscopy (SEM) or TEM, is used for elemental analysis of this compound. EDX confirms the presence of ruthenium and oxygen in the material. ijalsr.org This technique can provide semi-quantitative information about the elemental composition. For instance, in a study on biofabricated RuNPs, EDX analysis confirmed the presence of 73% elemental Ru, indicating a high degree of purity. ijalsr.org EDX is also useful for verifying the incorporation of other elements in doped or composite materials.

Thermogravimetric Analysis (TGA) for Water Content and Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for quantifying the water content (the 'x' in RuO₂·xH₂O) and assessing the thermal stability of the material. A typical TGA curve for hydrous ruthenium oxide shows a continuous weight loss as the temperature increases. researchgate.net This weight loss occurs in distinct stages.

The decomposition temperature, above which significant structural changes or decomposition occur, can also be determined from TGA data. For RuO₂·xH₂O, decomposition to metallic ruthenium generally does not happen at temperatures below 1000°C. researchgate.net However, a safety data sheet notes a decomposition temperature of >75°C, which likely refers to the initial loss of water rather than the decomposition of the oxide itself. fishersci.com

Table 4: TGA Findings for this compound

| Temperature Range (°C) | Observation | Interpretation | Source |

|---|---|---|---|

| 25 - 300 | 12% weight loss | Corresponds to RuO₂·H₂O | researchgate.net |

| < 200 | Initial weight loss | Removal of physically adsorbed water | rsc.org |

| > 200 | Gradual weight loss | Removal of chemically bound water | rsc.orgresearchgate.net |

In-Situ and Operando Characterization for Electrochemical Systems

To understand the dynamic structural and chemical changes that this compound undergoes during electrochemical operation, in-situ and operando characterization techniques are employed. These methods allow for the analysis of the material directly within the electrochemical cell under real-time operating conditions.

Techniques such as operando X-ray Absorption Spectroscopy (XAS) have been used to track the evolution of surface oxygen species and the oxidation state of ruthenium during the oxygen evolution reaction (OER). nih.gov These studies have shown that under OER conditions, a significant portion of the hydroxide (B78521) groups in the hydrous oxide are deprotonated, leading to a highly oxidized active material. nih.gov This activation involves not just the ruthenium atoms but also the oxygen lattice. nih.gov

Electrochemical scanning electron microscopy (EC-SEM) can be used to visualize morphological changes during electrochemical cycling. Furthermore, in-situ XPS can probe the changes in surface chemistry and oxidation states at the electrode-electrolyte interface under applied potential. diva-portal.org These advanced techniques are crucial for elucidating reaction mechanisms and understanding the structure-activity-stability relationships of RuO₂·xH₂O in electrochemical systems. nih.gov

Operando X-ray Absorption Spectroscopy (XAS) (O K-edge, Ru M₃-edge, L₃,₂-edge)

Operando X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local electronic and geometric structure of materials in real-time during electrochemical processes. nih.govacs.org By tuning the incident X-ray energy to the absorption edge of a specific element, XAS can provide detailed information on oxidation states, coordination environment, and bond distances. For this compound, probing the oxygen and ruthenium edges under applied potential reveals critical insights into the mechanisms of charge storage and catalysis. nih.govacs.org

O K-edge: Operando O K-edge XAS is employed to study the evolution of oxygen species within the hydrous ruthenium oxide electrode. acs.org The spectra exhibit distinct resonances that correspond to different oxygen environments. For instance, sharp peaks around 529.6 eV and 532.7 eV in rutile RuO₂ are indicative of the oxygen atoms in the oxide lattice. acs.org In amorphous, hydrous RuO₂, operando studies show a significant increase in the intensity of the O K-edge white line and a shift to lower excitation energies as the applied potential is increased. mpg.de This indicates a substantial change in the oxide's structure, specifically the deprotonation of hydroxyl (OH) groups, leading to a highly oxidized active material. mpg.de This activation of the oxygen lattice is particularly pronounced in amorphous RuO₂ and is believed to be a key factor in its high catalytic activity. nih.govmpg.de

Ru M₃- and L₃,₂-edges: The oxidation state of the ruthenium atoms is tracked using the Ru M₃- and L₃,₂-edges. nih.govacs.org Operando Ru M₃-edge XAS of amorphous hydrous ruthenium oxide films shows a shift in the white line peak to higher energies with increasing potential. mpg.de For example, a shift from 463.3 eV at 0.25 V (RHE) to 464.3 eV at 1.35 V (RHE) has been observed. mpg.de By comparing these to reference spectra for Ru⁰ (462.19 eV) and Ru⁴⁺ (463.96 eV), it is inferred that the average oxidation state of ruthenium approaches Ru⁴⁺ at the onset of the oxygen evolution reaction (OER), with the potential for a small fraction of Ru⁵⁺. mpg.de Ru L₃,₂-edge spectra provide a more precise quantitative analysis of the white line intensity to confirm these changes in the ruthenium oxidation state. mpg.dedtu.dk These shifts are primarily due to core-level changes caused by oxidation, rather than significant structural alterations. dtu.dk

| Edge | Observation with Increasing Potential | Interpretation | Reference |

| O K-edge | Increased white line intensity, shift to lower energy | Deprotonation of OH groups, oxygen lattice activation | mpg.de |

| Ru M₃-edge | White line peak shifts to higher energy (e.g., 463.3 eV to 464.3 eV) | Increase in average Ru oxidation state towards Ru⁴⁺/Ru⁵⁺ | mpg.de |

| Ru L₃,₂-edge | Confirms white line intensity changes | Provides more precise quantification of Ru oxidation state changes | mpg.dedtu.dk |

Electrochemical Scanning Electron Microscopy (EC-SEM)

Electrochemical Scanning Electron Microscopy (EC-SEM) is a technique that allows for the direct visualization of morphological and topographical changes on an electrode surface during electrochemical processes. nih.gov For hydrous ruthenium oxide, EC-SEM provides valuable information on the structural evolution of the material during oxidation and reduction cycles.

In a typical experiment, a thin film of ruthenium is sputtered onto a substrate and then electrochemically oxidized to form an amorphous hydrous oxide (RuOₓHᵧ). nih.gov Initially, the sputtered ruthenium film may exhibit microstructural features like cracks. nih.gov Upon electrochemical cycling to induce oxidation, the film is observed to expand, and the cracks become less intense. nih.gov This expansion is attributed to the lattice expansion that occurs during the conversion of metallic ruthenium to the bulkier ruthenium oxide. nih.gov This morphological evolution, tracked in real-time, provides a direct link between the electrochemical conditions and the physical structure of the catalyst layer. nih.govacs.org

| Condition | Observed Morphological Change | Reason | Reference |

| Sputtered Ru film at open circuit | Presence of microcracks | Result of underlying membrane expansion in electrolyte | nih.gov |

| After electrochemical oxidation cycles | Film expansion, less intense cracks | Lattice expansion during conversion from Ru to RuOₓ | nih.gov |

Surface X-ray Diffraction and Reflectivity

Surface-sensitive X-ray techniques are indispensable for characterizing the crystalline structure and film properties of materials like this compound.

Surface X-ray Diffraction (SXRD): While bulk X-ray diffraction (XRD) is commonly used to distinguish between the amorphous nature of hydrous RuO₂ and the crystalline structure of anhydrous RuO₂, SXRD offers enhanced sensitivity to the atomic arrangement at the surface. mdpi.com Hydrous RuO₂ typically shows an amorphous halo in XRD patterns, indicating a lack of long-range crystalline order. mdpi.com In contrast, anhydrous RuO₂ exhibits sharp diffraction peaks corresponding to its rutile structure. mdpi.com The width and intensity of these peaks are related to the water content, with higher hydration leading to broader, less intense peaks, which signifies smaller primary particle size and lower crystallinity. mdpi.com SXRD can be used to probe the near-surface region, which is critical as it is the interface with the electrolyte where electrochemical reactions occur. It can reveal if the surface maintains its amorphous character or undergoes potential-induced ordering or reconstruction.

X-ray Reflectivity (XRR): XRR is a powerful technique for determining the thickness, density, and roughness of thin films. utwente.nl In the context of thermally oxidized ruthenium films, which serve as a model system, in-situ XRR has shown that the oxide does not grow as a single uniform layer. utwente.nl Instead, a two-layer oxide model, consisting of a low-density (LD) RuO₂ layer on top of a high-density (HD) RuO₂ layer, is often required to fit the experimental data. utwente.nl This technique can be applied to electrochemically formed hydrous oxide layers to quantify changes in film thickness and density as a function of hydration level and applied potential, providing insights into swelling, water uptake, and dissolution processes.

| Technique | Information Obtained | Relevance to Hydrous RuO₂ | Reference |

| Surface X-ray Diffraction (SXRD) | Surface crystallinity, lattice parameters | Characterizes the amorphous nature of the surface and detects potential-induced ordering | mdpi.com |

| X-ray Reflectivity (XRR) | Film thickness, density, roughness | Quantifies changes in film properties due to hydration, swelling, and potential | utwente.nl |

Grazing Incidence Scattering Techniques (GISAXS, GIWAXS)

Grazing Incidence X-ray Scattering (GIXS) techniques are particularly well-suited for the structural characterization of thin films and nanostructures on surfaces. stanford.edu By using a very small angle of incidence for the X-ray beam, the penetration depth is limited, which significantly reduces background scattering from the substrate and enhances the signal from the surface layer. stanford.edu

Grazing Incidence Small-Angle X-ray Scattering (GISAXS): GISAXS probes nanoscale structural features and their arrangement on a surface or within a thin film. rigaku.com For hydrous ruthenium oxide, which often possesses a nanoporous or nanostructured morphology, GISAXS can provide quantitative information about particle size, shape, distribution, and pore structure. rigaku.commdpi.com This is crucial for understanding how the nanostructure influences ion transport and the accessibility of active sites, which are key to its performance in applications like supercapacitors.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS provides information about the crystalline structure and orientation of molecular or atomic domains within a thin film. sgservice.com.tw While hydrous ruthenium oxide is generally amorphous, GIWAXS can detect any short-range order or texturing within the "amorphous" matrix. mdpi.comsgservice.com.tw For instance, it can reveal if the rutile-like RuO₆ octahedra, which are the basic building blocks, have any preferential orientation near the surface. This technique is especially valuable for studying the evolution of crystallinity during annealing or electrochemical cycling. researchgate.net

| Technique | Structural Information Probed | Application to Hydrous RuO₂ | Reference |

| GISAXS | Nanoparticle size, shape, distribution, porosity | Characterizes the nanostructure that impacts ion transport and active site accessibility | rigaku.com |

| GIWAXS | Crystalline domain orientation, short-range order | Detects any preferential orientation of RuO₆ octahedra or onset of crystallization | sgservice.com.tw |

Electrochemical Research on Ruthenium Iv Oxide Hydrate

Pseudocapacitive Charge Storage Mechanisms

Ruthenium(IV) oxide hydrate (B1144303) (RuO₂·nH₂O) is a prominent material in the study of pseudocapacitance, a phenomenon that combines the characteristics of both batteries and traditional capacitors to store electrical energy. Unlike electric double-layer capacitors that store charge electrostatically, pseudocapacitors utilize fast and reversible Faradaic reactions at the electrode surface.

The high pseudocapacitance of hydrous ruthenium oxide is largely attributed to the "double injection" of both protons and electrons into the material's structure. researchgate.net This process involves the reversible redox reaction between Ru⁴⁺ and Ru³⁺, facilitated by the intercalation of protons. researchgate.net The surface of hydrous RuO₂ is rich in hydroxyl groups (Ru-OH), which allows protons to attach and form coordinated water, enabling rapid transport through the Grotthuss mechanism. researchgate.net

For efficient charge storage, there must be accessible pathways for both proton and electron transport. researchgate.net The amorphous structure of RuO₂·nH₂O is crucial as it provides a "transport highway" for both charge carriers. researchgate.net Electron conduction occurs through the interconnected network of RuO₆ octahedra, specifically along the dioxo bridges, while proton transport is facilitated by the presence of structural water. researchgate.net

Structural water plays a pivotal role in the charge storage mechanism of ruthenium(IV) oxide hydrate. researchgate.net The presence of water molecules within the oxide structure creates pathways for facile proton permeation into the bulk material, which is essential for efficient charge storage. The degree of hydration is a critical factor influencing the material's specific capacitance. nih.gov

Studies have shown that the specific capacitance of RuO₂·nH₂O is directly correlated with its structural water content. nih.gov For instance, RuO₂·0.5H₂O has demonstrated a significantly higher specific capacitance (up to 720 F g⁻¹) compared to its anhydrous counterpart (around 350 F g⁻¹). researchgate.net This enhancement is attributed to the fact that hydrous regions within the material are responsible for proton conduction. researchgate.net However, an excessive amount of water can lead to a decrease in electronic conductivity, thereby reducing the power density. Therefore, an optimal level of hydration is necessary to balance high energy density with good power performance. Research indicates that annealing hydrous RuO₂ at approximately 150°C yields a compound with an optimal water content (x ≈ 0.5), which exhibits superior pseudocapacitive properties. scientificarchives.com

| Compound | Annealing Temperature (°C) | Water Content (x) | Specific Capacitance (F g⁻¹) |

| RuO₂·2.6H₂O | Room Temperature | 2.6 | Lower |

| RuO₂·xH₂O | < 116 | High | Increases with amorphous character |

| RuO₂·0.5H₂O | ~150 | ~0.5 | ~720 |

| Crystalline RuO₂ | > 175 | Low | Drops rapidly |

This table summarizes the relationship between annealing temperature, water content, and the resulting specific capacitance of this compound, highlighting the optimal conditions for pseudocapacitive performance.

The physical state of ruthenium oxide, specifically its crystallinity, has a profound impact on its pseudocapacitive performance. nasa.gov Amorphous hydrous ruthenium oxide consistently exhibits significantly higher specific capacitance compared to its crystalline form. nih.govnasa.gov For example, amorphous RuO₂·nH₂O can achieve a specific capacitance of 720 F g⁻¹, whereas the specific capacitance of highly crystalline RuO₂ is only about one-tenth of that value. nih.gov

The superior performance of the amorphous phase is due to several factors. The disordered structure of amorphous RuO₂·nH₂O provides more accessible sites for proton intercalation and facilitates easier proton diffusion into the bulk of the material. nih.govresearchgate.net In contrast, the more compact and ordered structure of crystalline RuO₂ limits proton accessibility to the surface, resulting in lower charge storage capacity. researchgate.net While crystalline RuO₂ has good electronic conductivity, its pseudocapacitive performance is hindered by poor proton mobility. mdpi.com The amorphous phase, with its hydrated nature, offers a balance of both protonic and electronic conductivity, which is essential for high pseudocapacitance. researchgate.netresearchgate.net

| Phase | Specific Capacitance (F g⁻¹) | Key Characteristics |

| Amorphous Hydrous RuO₂ | ~720 | High proton accessibility, disordered structure, mixed protonic-electronic conductivity. nih.gov |

| Crystalline RuO₂ | Significantly lower | Limited proton accessibility, ordered structure, good electronic but poor protonic conductivity. researchgate.netnih.gov |

This table compares the pseudocapacitive properties of amorphous and crystalline Ruthenium(IV) Oxide, emphasizing the structural advantages of the amorphous phase for charge storage.

The charge storage in this compound involves multiple processes with different kinetics. These can be broadly categorized into electric double-layer capacitance (Cdl), adsorption-related charge (Cad), and irreversible redox-related charge (Cirr). The fast and reversible redox reactions of Ru⁴⁺/Ru³⁺ at the surface and near-surface regions are the primary contributors to its high pseudocapacitance. purdue.edursc.org

Influence of Amorphous and Crystalline Phases on Pseudocapacitance

Oxygen Evolution Reaction (OER) Electrocatalysis

Ruthenium(IV) oxide is one of the most active electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. However, its activity is often linked to its stability, with more active forms sometimes being less stable.

Two primary mechanisms are proposed for the OER on RuO₂ surfaces: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Oxidation Mechanism (LOM). chinesechemsoc.org

The Adsorbate Evolution Mechanism (AEM) is the conventional pathway where surface metal atoms act as active sites. The reaction proceeds through four consecutive proton-coupled electron transfer steps involving adsorbed intermediates (*OH, *O, *OOH). sciopen.comrsc.org In this mechanism, the lattice oxygen of the catalyst does not directly participate in the reaction. rsc.org

The Lattice Oxygen Oxidation Mechanism (LOM) offers an alternative pathway where lattice oxygen atoms themselves participate in the O-O bond formation. mdpi.comresearchgate.net This mechanism can bypass the scaling relationships that limit the efficiency of the AEM, potentially leading to higher catalytic activity. chinesechemsoc.orgresearchgate.net The involvement of lattice oxygen is often associated with the high activity of RuO₂ but can also lead to catalyst instability and dissolution, as the oxidation of lattice oxygen can result in the formation of soluble ruthenium species like RuO₄. mdpi.comresearchgate.net

Stability and Dissolution Phenomena under OER Conditions

The stability of this compound, particularly in its amorphous form, is a critical challenge under the demanding anodic conditions of the Oxygen Evolution Reaction (OER). acs.orgnih.gov Amorphous ruthenium oxides, while often more catalytically active, are demonstrably less stable than their crystalline counterparts during OER. acs.orgnih.govmpg.de This instability is a significant hurdle, as the dissolution of the catalyst and its activity appear to be linked; in some cases, the OER and the catalyst dissolution reaction may even share common intermediates. acs.orgnih.gov

Under OER potentials, significant structural changes and dissolution of the catalyst can occur. nih.gov For amorphous RuOₓ, the rate of dissolution is so pronounced that it can lead to deactivation during a single linear sweep voltammetry measurement. nih.gov The process is believed to proceed through the formation of highly oxidized ruthenium species, such as Ruthenium tetroxide (RuO₄). acs.orgnih.govmpg.de In operando studies using techniques like electrochemical scanning electron microscopy (EC-SEM), amorphous films have been observed to dissolve completely into the electrolyte membrane at OER potentials. nih.govmpg.de While ruthenium oxides are generally more active than iridium oxides for OER, they are also less stable, presenting a trade-off between catalytic activity and durability. nih.govmpg.de Efforts to mitigate this instability include substituting other metals into the RuO₂ structure. For example, substituting titanium (Ti) has been shown to lower the Ru dissolution rate, while zirconium (Zr) substitution can also influence stability, with studies showing comparable dissolution rates for both Zr and Ru from the substituted catalyst. mdpi.comacs.org

Active Site Identification and Engineering for OER

The identification of active sites on this compound is fundamental to understanding its high catalytic activity for the OER. Research indicates that the catalytic process is not solely dependent on the ruthenium atoms but also involves the oxygen lattice. acs.orgmpg.de Under OER conditions, a significant portion of the hydroxide (B78521) (OH) groups on the oxide surface are deprotonated, creating a highly oxidized active material. acs.orgmpg.de This activation of the oxygen lattice is particularly pronounced in amorphous RuOₓ and is proposed as a key factor behind both its high activity and its concurrent low stability. acs.orgmpg.de

Engineering these active sites to enhance performance is a major focus of current research. The OER activity in rutile-type metal oxides is correlated with the metal-oxygen (M-O) binding energy. mdpi.com This binding energy can be tuned to create a balance in the adsorption strengths of OER intermediates like adsorbed *O, *OH, and *OOH, thereby improving catalytic activity. mdpi.com Calculations have suggested that RuO₂ binds oxygen slightly too weakly for optimal OER activity. mdpi.com

A primary strategy for engineering the active sites is the substitution of other metals into the RuO₂ lattice. This doping alters the electronic structure of the Ru sites and the ratio of surface hydroxides. mdpi.com Various metal substituents have been explored, including:

Chromium (Cr): Cr substitution has been reported to enhance OER activity by modifying the Ru-O binding energy and the formation rate of oxygen intermediates. mdpi.com In some cases, Cr-substituted RuO₂ aerogels exhibited a 26-fold increase in mass activity compared to unsubstituted RuO₂ aerogels. mdpi.com

Rhenium (Re), Tantalum (Ta), Molybdenum (Mo): Doping with high-valence metals that have high ionic electronegativity can stabilize the Ru sites. mdpi.com These dopants act as "electron reservoirs," intensifying the valence state of Ru. mdpi.com A higher oxidation state of Ru is linked to higher OER activity due to optimized binding energies with oxygen intermediates. mdpi.com

Titanium (Ti), Zirconium (Zr), Niobium (Nb): Substitution with these metals has also been investigated to understand their impact on the active site, activity, and stability. mdpi.comacs.org

These approaches demonstrate that by rationally modifying the composition and electronic structure of hydrous RuO₂, it is possible to tune its catalytic properties for the OER. mdpi.commdpi.com

Hydrogen Evolution Reaction (HER) Electrocatalysis

While renowned for its OER activity, this compound also serves as a highly active electrocatalyst for the Hydrogen Evolution Reaction (HER). researchgate.netresearchgate.net Its performance in HER is strongly linked to its degree of hydration; hydrous RuO₂ consistently shows higher catalytic activity than its anhydrous, crystalline form. researchgate.net The enhanced activity is attributed to the hydrated surface structure and good conductivity, which in some cases has resulted in performance superior to the commercial platinum on carbon (Pt/C) catalyst, especially under alkaline conditions. researchgate.net Conversely, increasing the crystallinity of hydrous RuO₂ through annealing has been observed to decrease its HER activity. researchgate.net

Mechanistic Pathways of HER on Hydrous RuO₂ Surfaces (e.g., Volmer-Tafel Pathway, Volmer Step)

The HER in acidic or alkaline electrolytes typically proceeds through a series of fundamental steps. The initial step is the adsorption of a hydrogen atom (H) onto the catalyst surface, known as the Volmer step (H⁺ + e⁻ + * → H, where * is an active site). researchgate.net Following this, hydrogen gas can be produced via two main pathways:

The Tafel Pathway: Two adsorbed hydrogen atoms combine to form H₂ (H* + H* → H₂ + 2*).

The Heyrovsky Pathway: An adsorbed hydrogen atom reacts with a proton from the solution and an electron to form H₂ (H* + H⁺ + e⁻ → H₂ + *).

Enhancing Hydrogen Adsorption and Water Dissociation Kinetics

The superior HER performance of hydrous RuO₂ over its anhydrous form stems from its unique surface properties that enhance hydrogen adsorption and water dissociation. researchgate.net The presence of structural water and surface hydroxyl groups on the hydrous oxide is key. researchgate.netuzh.ch It is theorized that the surface of hydrous RuO₂ may be partially reduced to more active metallic ruthenium counterparts, which further boosts catalytic activity. researchgate.net

The interaction of water with the RuO₂ surface is critical for its catalytic function. uzh.ch The water environment can influence the electronic properties of the catalyst, such as its work function. uzh.ch A lower work function implies that less energy is required to remove an electron from the material, which can enhance charge transfer processes essential for catalysis. uzh.ch The hydrated surface layers and interparticle micropores, rich in water, provide pathways for proton conduction, which is vital for both HER and supercapacitor applications. acs.org Therefore, maintaining the hydrous nature of the RuO₂ is a key strategy for enhancing its HER activity, as it directly facilitates the elementary steps of water dissociation and hydrogen adsorption. researchgate.netacs.org

Application in Electrochemical Supercapacitors

This compound is a premier material for electrochemical supercapacitors, primarily due to its pseudocapacitive behavior, which allows it to store significantly more charge than traditional carbon-based materials that rely on electric double-layer capacitance. scientificarchives.comscispace.com The material exhibits a high specific capacitance, excellent chemical and thermal stability, and a long cycle life. taylorandfrancis.com The charge storage mechanism involves fast and reversible faradaic reactions at the surface, where the balanced transport of protons through structural water and electrons along the dioxo bridges is crucial for its high performance. acs.orgresearchgate.net

Electrode Design and Architecture for Enhanced Capacitance

Achieving the maximum capacitance from this compound requires sophisticated electrode design and architecture to ensure that a large portion of the material is accessible to the electrolyte. scientificarchives.com Key strategies focus on creating high-surface-area, conductive, and porous structures.

Composite Materials: A highly effective approach is to create composites by dispersing hydrous RuO₂ nanoparticles onto conductive, high-surface-area substrates like carbon nanotubes (CNTs), graphene, or activated carbon. scientificarchives.comresearchgate.netmdpi.com

RuO₂/Carbon Nanotube Composites: Oxidized multi-walled carbon nanotubes (MWCNTs) provide a robust and conductive scaffold. scientificarchives.com The uniform dispersion of a small amount of hydrous RuO₂ on these high-surface-area materials leads to a significant increase in specific capacitance. scientificarchives.com For example, a 10 wt% RuO₂/MWCNT composite showed a specific capacitance of 130 F/g. scientificarchives.com

RuO₂/Graphene Composites: Synthesizing ultra-fine RuO₂ quantum dots on reduced graphene oxide (rGO) can yield exceptionally high capacitance. mdpi.com The graphene provides a 3D conductive network that improves conductivity and specific surface area, while the RuO₂ provides high pseudocapacitance. mdpi.com One study reported a specific capacitance of 1120 F/g at 1 A/g for a RuO₂/rGO composite. mdpi.com

Nanostructured Architectures: Tailoring the morphology of the electrode at the nanoscale is critical.

3D Porous Structures: Creating three-dimensional, open-pore structures with dendritic morphologies allows for facile penetration of the electrolyte into the active electrode surface. researchgate.net An electrode developed by de-alloying a Ru-Cu foam exhibited a high capacitance of 809 F/g and excellent stability. researchgate.net

Nanotubular Arrays: Designing and tailoring nanotubular arrayed architectures of hydrous RuO₂ has been explored as a strategy for next-generation supercapacitors. scientificarchives.com

Influence of Water Content and Crystallinity: The performance of hydrous RuO₂ is highly dependent on its water content and crystallinity, which can be controlled by annealing temperature.

Amorphous RuO₂·xH₂O generally exhibits the highest capacitance. researchgate.net Annealing at temperatures around 150°C often yields maximum specific capacitance (e.g., 655 F/g), while higher temperatures (>175°C) convert the material to a more crystalline, less capacitive phase. scispace.comresearchgate.net

The presence of hydrous regions, whether as structural water or in interparticle pores, is essential for providing the ionic (protonic) conduction necessary for high power and energy density. acs.org

Below are tables summarizing the performance of various this compound-based supercapacitor electrodes as reported in the literature.

Table 1: Performance of RuO₂ Hydrate Composite Electrodes

| Electrode Material | Electrolyte | Specific Capacitance (Cₛₚ) | Scan Rate / Current Density | Capacitance Retention | Reference |

|---|---|---|---|---|---|

| 10 wt% RuO₂/MWCNT | 1 M H₂SO₄ | 130 F/g | Linear region of CV | - | scientificarchives.com |

| RuO₂/rGO (38 wt% RuO₂) | 1 M H₂SO₄ | 1120 F/g | 1 A/g | 89% after 10,000 cycles | mdpi.com |

| 9 wt% RuO₂/Carbon | - | 190 F/g (up from 98 F/g for bare carbon) | - | - | scispace.com |

Table 2: Effect of Annealing on RuO₂ Hydrate Capacitance

| Annealing Temperature | Specific Capacitance (Cₛₚ) | Reference |

|---|---|---|

| 150 °C | 655 F/g | researchgate.net |

| 175 °C | 547 F/g | researchgate.net |

| 400 °C | 87 F/g | researchgate.net |

Cycle Stability and Rate Performance Studies

The cycle stability and rate performance of this compound (RuO₂·nH₂O) are critical parameters for its application in energy storage devices, particularly supercapacitors. Research indicates that the material exhibits excellent, though variable, performance depending on its synthesis, morphology, and the composition of the electrode.

Composites of RuO₂·nH₂O with carbon-based materials have shown remarkable long-term stability. For instance, a composite of ultra-fine Ruthenium Oxide quantum dots on reduced graphene oxide demonstrated superior long-term cycling stability, retaining 89% of its capacitance after 10,000 cycles at a current density of 5 A/g. mdpi.com Similarly, another study reported a capacitance retention of 87% after 2000 cycles for a reduced graphene oxide-ruthenium oxide hybrid. rsc.org A supercapacitor utilizing RuO₂-based materials maintained 91.18% of its capacitance after 5000 charge-discharge cycles. researchgate.net In a neutral electrolyte, a ruthenium nanoparticle-based reduced graphene oxide electrode showed a capacitance retention of 92.5% after 5000 cycles. rsc.org The stability is attributed to the synergistic effects between RuO₂ and the carbon matrix, where the carbon prevents the agglomeration of RuO₂ particles and enhances structural integrity during repeated charge/discharge cycles. mdpi.com

The rate capability, which is the ability to maintain high capacitance at high charge/discharge rates, is also a key feature of hydrous ruthenium oxide. A composite with 38 wt.% RuO₂ loading exhibited a high specific capacitance of 1120 F/g at 1 A/g and maintained a high rate capability of 937 F/g at 10 A/g. mdpi.com Another study on a reduced graphene oxide-ruthenium oxide supercapacitor reported a high-rate performance with a capacitance retention of 86% when the current density was increased twentyfold from 1.0 to 20.0 A/g. rsc.org However, the rate capability can be influenced by factors such as the loading of ruthenium oxide. An increase in ruthenium loading can lead to a decrease in rate capability due to increased equivalent series resistance (ESR) and hindered ionic motion within the electrode's pores. snu.ac.krresearchgate.net

The electrochemical stability can also be influenced by the ruthenium content in the electrodes, with stability generally increasing as the ruthenium content is reduced. The high performance of these materials is often linked to the pseudocapacitive nature of amorphous, hydrous RuO₂, which facilitates fast faradaic reactions. scientificarchives.com

Table 1: Cycle Stability and Rate Performance of this compound-Based Electrodes

| Electrode Composition | Cycle Stability (Capacitance Retention) | Rate Performance (Capacitance Retention at High Current) | Reference |

|---|---|---|---|

| RuO₂ QDs/rGO | 89% after 10,000 cycles at 5 A/g | 84% retention from 1 A/g to 10 A/g | mdpi.com |

| RGO–RuO₂ | 87% after 2000 cycles | 86% retention from 1.0 to 20.0 A/g | rsc.org |

| Gallium Oxide/RuO₂ | 91.18% after 5000 cycles | Not specified | researchgate.net |

| Runano-RGO | 92.5% after 5000 cycles | Decreases with increasing current density | rsc.org |

Potentiometric Sensing Applications

The pH sensing mechanism of this compound electrodes is primarily based on the electrochemical phenomena at the oxide-electrolyte interface. mdpi.com When the electrode is in contact with an aqueous solution, water molecules are chemisorbed onto the surface, leading to the formation of hydroxide groups. soton.ac.uk These surface hydroxyl groups can undergo protonation and deprotonation reactions, creating a surface potential that is dependent on the pH of the solution. soton.ac.uk The process involves the reversible redox transition between different oxidation states of ruthenium, such as Ru(IV) and Ru(III). nih.gov

This "double insertion" of protons and electrons into the hydrated oxide structure is a key aspect of its pseudocapacitive behavior and contributes to its high sensitivity. sci-hub.se The porous and hydrated nature of the material provides a large surface area and facilitates proton transport, enhancing the sensing performance. mdpi.comnih.gov

This compound electrodes exhibit good selectivity for hydrogen ions over other interfering ions. Studies have shown high resistance to cross-sensitivity from various cations and anions such as Ca²⁺, NH₄⁺, Na⁺, K⁺, SO₄²⁻, and Cl⁻. mdpi.comacs.orgmdpi.com However, the presence of high concentrations of some ions can have a minor impact. For example, smaller and more mobile ions like K⁺ can diffuse into the electrical double layer at the sensing surface and slightly influence the electrode's sensitivity. mdpi.com The most significant interference is often observed with species that can alter the redox state of the ruthenium ions in the sensing layer. mdpi.com

This compound based pH sensors are known for their fast response times and good long-term stability. Response times are typically very short, often less than 2 to 5 seconds, especially for pH values at or below 7. mdpi.comacs.org This rapid response is attributed to the fast surface hydration and efficient H⁺ diffusion within the material's structure. mdpi.com